Mono(2-ethylhexyl) terephthalate
Description
Mono-(2-ethylhexyl) terephthalate is a phthalate ester.
Properties
IUPAC Name |
4-(2-ethylhexoxycarbonyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-3-5-6-12(4-2)11-20-16(19)14-9-7-13(8-10-14)15(17)18/h7-10,12H,3-6,11H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUJAEJKCNCOGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80935240 | |
Record name | 4-{[(2-Ethylhexyl)oxy]carbonyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80935240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155603-50-2 | |
Record name | Mono(2-ethylhexyl) terephthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155603502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-{[(2-Ethylhexyl)oxy]carbonyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80935240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MONO(2-ETHYLHEXYL) TEREPHTHALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MRK5E97B18 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Mono(2-ethylhexyl) terephthalate compare to Di(2-ethylhexyl)phthalate in terms of its interaction with thyroid hormone receptors?
A1: Research indicates that this compound and its oxidized metabolites exhibit different interactions with thyroid hormone receptors (TRs) compared to Di(2-ethylhexyl)phthalate (DEHP) and its metabolites. [3] While 5-hydroxy-mono-(ethylhexyl)phthalate (a metabolite of DEHP) acts as an agonist for TRs, the oxidized metabolites of this compound show no such effect. [3] Interestingly, this compound itself acts as an antagonist to TRs at low concentrations, unlike DEHP's primary metabolite (MEHP), which displays partial agonist activity. [3] This difference in receptor interaction suggests that this compound might present a lower risk of endocrine disruption compared to DEHP.
Q2: Can you provide examples of the isolation and identification of this compound from natural sources?
A2: this compound has been isolated from the plant Ligularia macrophylla. [2] Scientists identified this compound alongside other constituents like flavonoids, phenolic compounds, and phytosterols using techniques like silica gel column chromatography and spectral analyses (including physico-chemical properties). [2] This finding suggests potential natural sources for this compound and opens avenues for further research on its biological significance.
Q3: What is the synthesis process of this compound?
A3: this compound can be synthesized through a two-step process involving acidylation and esterification. [1] Initially, terephthalic acid reacts with thionyl chloride to form an acyl chloride intermediate. [1] Subsequently, this intermediate undergoes esterification with 2-ethyl-1-hexanol, yielding this compound. [1] This synthetic route offers a controlled approach to obtain the desired compound with a reported yield of 40.4% and a purity of 99%. [1]
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